3-Chloroquinoxalin-2-amine

Overview

Description

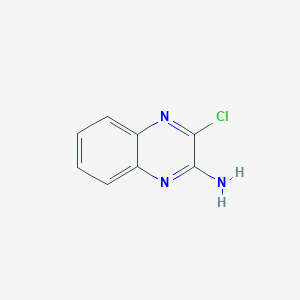

3-Chloroquinoxalin-2-amine, also known as 3-chloro-2-quinoxalinamine, is a chemical compound with the molecular formula C8H6ClN3 . It has a molecular weight of 179.61 . It is typically stored in a dark place at room temperature .

Molecular Structure Analysis

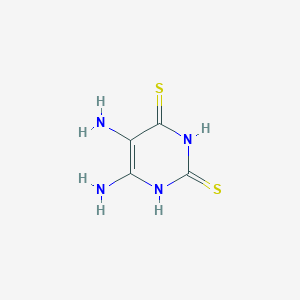

The InChI code for 3-Chloroquinoxalin-2-amine is 1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) . The InChI key is NOFJFBHOKPHILH-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC=C2C(=C1)N=C(C(=N2)Cl)N .

Physical And Chemical Properties Analysis

3-Chloroquinoxalin-2-amine is a solid at room temperature . It has a melting point of 142-144°C and a predicted boiling point of approximately 289.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm³, and the predicted refractive index is n20D 1.73 .

Scientific Research Applications

Antimicrobial Activity

3-Chloroquinoxalin-2-amine: serves as a precursor in the synthesis of quinoxaline derivatives that exhibit potent antimicrobial properties. These derivatives have been tested and shown to possess high to moderate activity against various pathogens, including both bacterial and fungal species . The compound’s ability to conjugate with other pharmacophores like 1,2,3-triazoles enhances its efficacy as an antimicrobial agent .

Anticancer Activity

Quinoxaline derivatives, synthesized using 3-Chloroquinoxalin-2-amine , have demonstrated significant anticancer activities. The structural modification of quinoxaline moieties can lead to the development of novel compounds with potential use in cancer therapy . The versatility of the quinoxaline core allows for targeting various receptors and pathways involved in cancer proliferation.

Antitubercular Agents

The compound’s derivatives are also explored for their antitubercular activity. By creating hybrid molecules that combine the pharmacological activities of quinoxaline and other heterocyclic compounds, researchers aim to develop new treatments for tuberculosis .

Antiviral Agents

In the quest for new antiviral drugs, 3-Chloroquinoxalin-2-amine derivatives are being studied for their efficacy against various viral infections. The structural diversity of quinoxaline-based compounds provides a broad spectrum of activity that could be effective against different types of viruses .

Anti-inflammatory Agents

The anti-inflammatory properties of quinoxaline derivatives make them candidates for the treatment of inflammatory diseases. By modifying the quinoxaline structure, researchers can enhance the anti-inflammatory effects of these compounds .

Antioxidant Properties

Quinoxaline derivatives exhibit antioxidant activities, which are crucial in combating oxidative stress-related diseases. The synthesis of these derivatives using 3-Chloroquinoxalin-2-amine could lead to the development of new antioxidants with potential therapeutic applications .

Neuroprotective Applications

The neuroprotective potential of quinoxaline derivatives is another area of interest. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Antidiabetic Activity

Research into the antidiabetic properties of quinoxaline derivatives is ongoing. The ability of these compounds to modulate biological pathways related to diabetes makes them promising candidates for the development of new antidiabetic drugs .

properties

IUPAC Name |

3-chloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJFBHOKPHILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355781 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxalin-2-amine | |

CAS RN |

34117-90-3 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

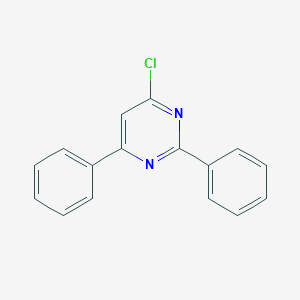

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 3-Chloroquinoxalin-2-amine and propargyl bromide?

A: The reaction of 3-Chloroquinoxalin-2-amine with propargyl bromide, catalyzed by palladium, unexpectedly yields pyrrolo[2,3-b]quinoxaline-2-carbaldehydes in the presence of wet morpholine []. This finding is significant because it presents a novel and efficient synthetic route to these valuable compounds. Pyrrolo[2,3-b]quinoxalines are of interest due to their potential biological activities.

Q2: How does the structure of 3-Chloroquinoxalin-2-amine lend itself to the synthesis of diverse pyrrolo[2,3-b]quinoxaline derivatives?

A: The presence of the chlorine atom in the 3-position of 3-Chloroquinoxalin-2-amine makes it susceptible to various palladium-catalyzed coupling reactions, including the Sonogashira coupling highlighted in the research []. This reactivity allows for the introduction of different substituents at the 3-position, enabling the synthesis of a diverse range of pyrrolo[2,3-b]quinoxaline derivatives. Furthermore, the research demonstrates the feasibility of using internal alkynes in this reaction, further expanding the possibilities for structural modifications []. This ability to easily modify the structure is crucial for exploring structure-activity relationships and potentially discovering new biologically active compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.